molecular formula C8H14N4O B13635102 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13635102
M. Wt: 182.22 g/mol
InChI Key: QZDWEJYNFFNBQI-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a methylamino group at position 2 and a pyrazole ring at position 2. Pyrazole-containing compounds are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial effects, while the methylamino group may influence solubility and receptor-binding properties .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(methylamino)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13)

InChI Key

QZDWEJYNFFNBQI-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=CC=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .

Industrial Production Methods

While specific industrial production methods for 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog identified in available literature is N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide (CAS: Not specified), which shares the 4-(1H-pyrazol-1-yl)butanamide moiety but differs in its substituents. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Differences

Property 2-(Methylamino)-4-(1H-pyrazol-1-yl)butanamide (Hypothetical) N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide
Molecular Formula C₉H₁₅N₃O (Estimated) C₁₄H₁₆N₄OS
Molar Mass (g/mol) ~193.24 (Estimated) 288.37
Key Functional Groups Methylamino, pyrazole, amide Pyrazole, amide, thiourea (aminocarbonothioylphenyl)
Potential Bioactivity Unreported Likely targets sulfur-dependent enzymes due to thiourea group

Structural Implications:

In contrast, the methylamino group in the target compound may improve solubility in polar solvents . The phenyl-thiourea moiety in the analog increases molecular weight and lipophilicity, which could influence membrane permeability compared to the simpler methylamino derivative.

Synthetic Accessibility: The analog’s synthesis likely involves coupling a 4-(1H-pyrazol-1-yl)butanoyl chloride with a thiourea-substituted aniline, whereas the target compound may require alkylation or reductive amination steps to introduce the methylamino group.

Biological Relevance :

  • Pyrazole rings are common in kinase inhibitors (e.g., c-Met inhibitors), but the absence of a thiourea group in the target compound might reduce off-target interactions with cysteine proteases or metalloenzymes.

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